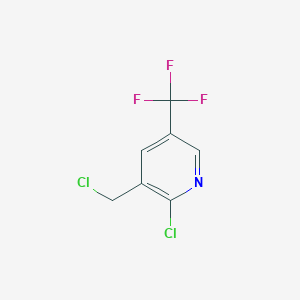

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEOZGDYPXFGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Chlorination

- The primary raw material is 3-trifluoromethylpyridine, which undergoes selective chlorination to introduce chlorine atoms at the 2- and 3-positions of the pyridine ring.

- Chlorination is carried out either in the vapor phase or liquid phase with ultraviolet (UV) radiation or free-radical initiators to facilitate substitution.

Vapor Phase Chlorination

- Vapor phase chlorination is performed at temperatures ranging from 100°C to 500°C, preferably 300°C to 450°C.

- Chlorine gas is passed over vaporized 3-trifluoromethylpyridine, often in the presence of diluents such as nitrogen or halohydrocarbons (e.g., carbon tetrachloride).

- Ferric chloride catalysts may be used in tubular reactors to enhance selectivity.

- The molar ratio of chlorine to 3-trifluoromethylpyridine is typically at least 1:1, with higher ratios used at lower temperatures to improve chlorination efficiency.

- UV radiation is applied when temperatures are below 250°C to promote radical chlorination.

Liquid Phase Chlorination

- In liquid phase, chlorination is conducted in organic solvents like carbon tetrachloride.

- UV irradiation or free-radical initiators such as alpha, alpha-azobis-isobutyronitrile are used to initiate the reaction.

- The reaction is maintained under reflux with continuous chlorine bubbling.

- This method yields high selectivity toward 2-chloro-5-trifluoromethylpyridine and related chlorinated derivatives.

Chloromethylation

- The chloromethyl group at the 3-position is introduced by chlorination of the methyl substituent on the pyridine ring.

- This is achieved by controlled chlorination of 2-chloro-5-(chloromethyl)pyridine or related intermediates.

- Reaction vessels are heated with steam jackets, and chlorine gas is introduced gradually.

- Antimony trichloride is used as a catalyst for on-ring chlorination to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine, an intermediate closely related to the target compound.

| Step | Conditions | Catalyst/Initiator | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield/Selectivity |

|---|---|---|---|---|---|---|

| Vapor phase chlorination | Chlorine gas with diluent in tubular reactor | Ferric chloride catalyst | 300–450 | Atmospheric | Variable | High selectivity for 2-chloro-5-trifluoromethylpyridine (~62%) |

| Liquid phase chlorination | Chlorine bubbling in carbon tetrachloride | UV radiation / AIBN initiator | Reflux (~76) | Atmospheric | 8–15 | Major product is 2-chloro-5-trifluoromethylpyridine |

| Chloromethyl group chlorination | Chlorine gas introduction in steam-jacketed vessel | Antimony trichloride catalyst | Controlled heating | Atmospheric | Variable | Efficient conversion to chloromethyl derivatives |

- The vapor phase chlorination method offers a simple, scalable process with high purity products (>98%) and selectivity (~95%) for chlorinated trifluoromethylpyridines.

- Liquid phase chlorination with UV or radical initiators allows milder conditions and good control over substitution patterns.

- The use of catalysts such as ferric chloride and antimony trichloride enhances reaction rates and selectivity.

- The chloromethylation step is critical for introducing the chloromethyl group at the 3-position, enabling the synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine.

- Overall, these methods balance yield, purity, and cost-effectiveness, making them suitable for industrial production.

| Intermediate/Product | Starting Material | Reaction Type | Key Reagents/Catalysts | Conditions (Temp, Pressure) | Notes |

|---|---|---|---|---|---|

| 2-Chloro-5-trifluoromethylpyridine | 3-Trifluoromethylpyridine | Vapor/Liquid phase chlorination | Cl2, FeCl3 (vapor), UV/AIBN (liquid) | 300–450°C (vapor), reflux (liquid) | High selectivity, major product |

| This compound | 2-Chloro-5-(chloromethyl)pyridine | Chloromethyl group chlorination | Cl2, SbCl3 catalyst | Controlled heating | On-ring chlorination to introduce Cl-CH2 |

The preparation of this compound involves a sequence of carefully controlled chlorination reactions starting from 3-trifluoromethylpyridine. Vapor phase and liquid phase chlorination methods, supported by catalysts and UV or radical initiators, enable selective substitution on the pyridine ring. Subsequent chloromethylation introduces the chloromethyl group at the 3-position. These methods provide high yields, purity, and industrial feasibility, supported by robust patent literature and research data.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding 3-(methyl)-5-(trifluoromethyl)pyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group makes it a versatile building block for further functionalization, allowing chemists to introduce various substituents through nucleophilic substitution reactions. This property is particularly valuable in the development of novel compounds with desired biological activities.

Synthesis of Trifluoromethylpyridines

The compound is often utilized in the synthesis of trifluoromethylpyridines, which are significant in medicinal chemistry due to their enhanced biological properties. For instance, processes involving the reaction of 3-trifluoromethylpyridine with chlorinating agents have shown high yields and production rates, making it an efficient precursor for pharmaceutical applications .

Pharmaceutical Applications

Medicinal Chemistry

The compound's derivatives are explored for their potential therapeutic effects. Research indicates that trifluoromethylpyridines exhibit various biological activities, including antimicrobial and anticancer properties. For example, derivatives of this compound have been investigated as potential inhibitors for specific enzymes involved in cancer progression and other diseases .

Agrochemical Development

In agrochemistry, this compound is being studied for its role as an active ingredient in pesticides and herbicides. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, allowing for improved efficacy against pests while potentially reducing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations:

Positional Isomerism: The placement of substituents critically impacts reactivity.

Functional Group Diversity : Derivatives like methyl carboxylates () or boronic esters () enable diverse synthetic pathways. The boronic ester in 2-chloro-3-(trifluoromethyl)-5-boronic acid pinacol ester facilitates Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

Physical State : The trifluoromethyl group generally lowers melting points, but chloromethyl substitution can increase crystallinity. For instance, 2-chloro-3-(trifluoromethyl)pyridine is a solid (MP 37–40°C), whereas phenyl-substituted analogs (e.g., 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine) exhibit higher melting points due to aromatic stacking .

Biological Activity

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of both chloromethyl and trifluoromethyl functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure allows for significant interactions with various biological targets, enhancing its potential as a pharmacological agent.

Antimicrobial and Antiviral Properties

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit notable antimicrobial and antiviral activities. For instance, trifluoromethylpyridines have shown efficacy against various bacterial strains and viruses. The inclusion of the chloromethyl group may enhance these properties by increasing lipophilicity, thereby improving membrane permeability .

Inhibition of Enzymatic Activity

This compound has been investigated as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which are associated with pain modulation and anti-inflammatory effects .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. SAR studies indicate that similar compounds with electron-withdrawing groups like trifluoromethyl can significantly inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Preliminary data suggest that derivatives may exhibit comparable or superior anti-inflammatory effects when tested against standard drugs like indomethacin.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Chlorination of Trifluoromethylpyridine : Reacting 3-trifluoromethylpyridine with chlorinating agents under controlled conditions to yield the desired product .

- Functional Group Modification : Introducing chloromethyl groups via nucleophilic substitution reactions on appropriate precursors.

Case Studies and Research Findings

A series of experiments were conducted to evaluate the biological activities of this compound:

Q & A

Q. Q1. What are the established synthetic routes for 2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via high-temperature catalytic vapor-phase chlorination of β-picoline derivatives, often involving halogen exchange reactions . Key catalysts include Lewis acids like zinc chloride or aluminum chloride, which facilitate chloromethylation. Reaction optimization focuses on temperature control (160–180°C) and catalyst loading to minimize by-products such as 2-chloro-5-(trifluoromethyl)pyridine . For lab-scale synthesis, reflux conditions with formaldehyde and hydrochloric acid are common, achieving yields of 60–75% .

Advanced Synthesis Challenges

Q. Q2. How can researchers address discrepancies in reported yields for halogen-exchange reactions involving this compound?

Yield variations often stem from differences in substrate purity or catalyst deactivation . For example, aluminum chloride may hydrolyze in moisture-rich environments, reducing efficacy. Methodological solutions include:

- Inert atmosphere protocols (e.g., argon) to prevent catalyst degradation.

- Real-time monitoring via GC-MS to track intermediate formation .

- By-product analysis using HPLC to identify and quantify contaminants like 2,3-dichloro-5-(trifluoromethyl)pyridine .

Basic Reactivity and Functionalization

Q. Q3. What are the dominant reaction pathways for this compound in nucleophilic substitutions?

The chloromethyl group at the 3-position undergoes rapid nucleophilic substitution (SN2) with amines or thiols, while the 2-chloro group is less reactive due to steric hindrance from the trifluoromethyl group . For example:

- Reaction with ammonia at 50°C selectively replaces the 3-chloromethyl group, forming 3-aminomethyl derivatives .

- Suzuki-Miyaura coupling at the 5-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Advanced Functionalization Strategies

Q. Q4. How can regioexhaustive functionalization be achieved to modify multiple positions on the pyridine ring?

A stepwise metalation approach is effective:

Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position, enabling introduction of electrophiles (e.g., DMF for formylation) .

Halogen-lithium exchange : Treat the 2-chloro group with n-BuLi to generate a lithio intermediate for coupling with aryl halides .

Trifluoromethyl stability : The CF₃ group remains intact under most conditions, but fluorination via Balz-Schiemann reaction requires HNO₂/HBF₄ at 0°C .

Analytical Characterization

Q. Q5. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated for 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives .

- ¹⁹F NMR : Distinguishes CF₃ environments (δ −60 to −65 ppm) and detects fluorinated by-products .

- HRMS-ESI : Confirms molecular ions (e.g., [M+H]⁺ for C₇H₅Cl₂F₃N: calc. 252.9704, observed 252.9702) .

Safety and Handling

Q. Q6. What protocols mitigate risks when handling reactive intermediates derived from this compound?

- Storage : Keep under nitrogen at −20°C to prevent hydrolysis of the chloromethyl group .

- PPE : Use nitrile gloves, N95 masks, and fume hoods to avoid inhalation of volatile chlorinated by-products .

- Waste disposal : Neutralize acidic residues (e.g., HCl) with sodium bicarbonate before incineration .

Applications in Medicinal Chemistry

Q. Q7. How is this compound utilized in designing kinase inhibitors or enzyme probes?

The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. Example applications:

- JAK2 inhibitors : The 3-chloromethyl moiety is replaced with pyrazolyl groups to improve selectivity .

- CYP450 probes : Isotopic labeling (¹⁴C at the 5-position) tracks metabolic pathways in hepatocyte assays .

Data Contradiction Analysis

Q. Q8. Why do studies report conflicting reactivity for the 2-chloro vs. 3-chloromethyl groups?

Discrepancies arise from solvent polarity and substituent electronic effects . Polar aprotic solvents (e.g., DMF) stabilize transition states for 3-chloromethyl substitution, while nonpolar solvents (toluene) favor 2-chloro reactivity via radical pathways . Kinetic studies using DFT calculations (B3LYP/6-31G*) can model these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.